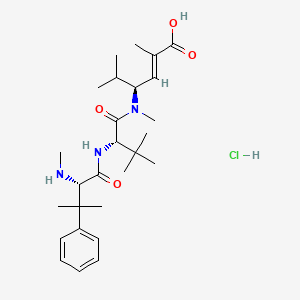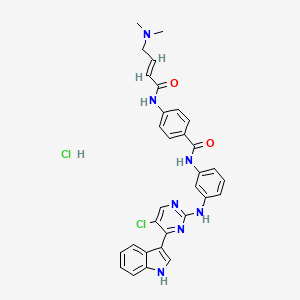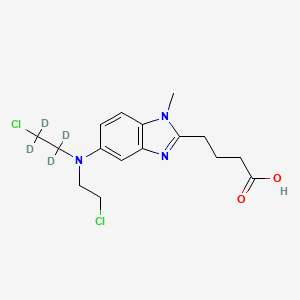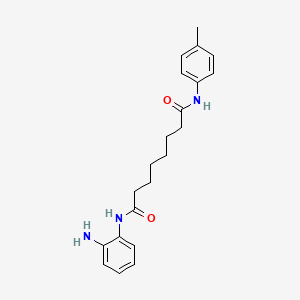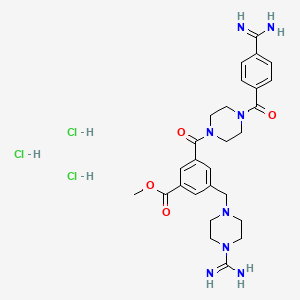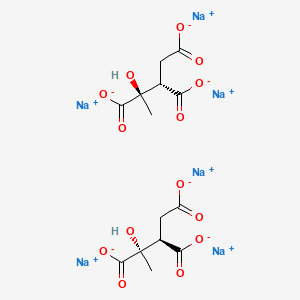
DL-threo-2-methylisocitrate sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-threo-2-methylisocitrate is a substrate of isocitrate lyase 1(ICL1). The Km of purified recombinant ICL1 for threo-D(s)L(s)-isocitrate (ICA) was determined to be 188 μM using Michaelis-Menten non-linear least squares fit, with a kcat of 5.24 s-1. The Km for DL-threo-2-methylisocitrate (MICA) was approximately fourfold higher at 718 μM with a kcat of 1.25 s-1.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Metabolic Pathways
DL-threo-2-methylisocitrate (DL-threo-alpha-Methylisocitrate) has been studied for its role in inhibiting specific enzymes and impacting metabolic pathways. Notably, it acts as an inhibitor of TPN-linked isocitrate dehydrogenase, a key enzyme in cellular metabolic processes. This inhibition has been observed in enzymes derived from both bovine heart and rat liver, indicating a broad potential impact across different species and tissues. The compound demonstrates specificity in inhibition, providing insights into enzyme function and regulation in metabolic pathways (Beach, Aogaichi, & Plaut, 1977), (Plaut, Beach, & Aogaichi, 1975).
Effects on Transporters
DL-threo-2-methylisocitrate has been investigated for its effects on excitatory amino acid transporters. Studies have shown that derivatives of DL-threo-2-methylisocitrate, such as DL-threo-beta-Benzyloxyaspartate (DL-TBOA), can inhibit sodium-dependent glutamate/aspartate transporters. This action suggests potential applications in studying neurological and neurophysiological processes where excitatory neurotransmitter transport plays a crucial role (Shimamoto et al., 1998).
Application in Propionate Metabolism
DL-threo-2-methylisocitrate is relevant in the study of propionate metabolism, especially in the context of the methylcitric acid cycle. Research on enzymes such as 2-methylcitrate dehydratase and methylisocitrate lyase, which are involved in this cycle, has utilized DL-threo-2-methylisocitrate as a substrate. These studies provide insights into the metabolic pathways of propionyl-CoA oxidation, which is significant for understanding cellular energy metabolism and potential metabolic disorders (Tabuchi et al., 1977), (Tabuchi, Aoki, Uchiyama, & Nakahara, 1981).
Isomer Studies and Pharmacological Applications
The study of various isomers of DL-threo-2-methylisocitrate, such as d-threo-methylphenidate and l-threo-methylphenidate, has provided valuable information in the field of pharmacology, particularly in the treatment of attention-deficit hyperactivity disorder (ADHD). These studies highlight the differential effects of isomers on pharmacokinetics and pharmacodynamics, offering critical insights for drug development and therapeutic applications (Heal & Pierce, 2006), (Davids, Zhang, Tarazi, & Baldessarini, 2002).
Enzymatic Studies and Synthesis
DL-threo-2-methylisocitrate has also been a focus in enzymatic studies and synthesis research, providing a framework for understanding enzyme specificity, reaction mechanisms, and synthetic pathways. These studies contribute to the broader knowledge of biochemistry and organic chemistry, essential for advancing drug discovery and biochemical research (Hirata et al., 1986), (Shimamoto et al., 2000).
Eigenschaften
Molekularformel |
C14H14Na6O14 |
|---|---|
Molekulargewicht |
544.19 |
IUPAC-Name |
hexasodium;(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylate;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C7H10O7.6Na/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9;;;;;;/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;;;;/q;;6*+1/p-6/t2*3-,7-;;;;;;/m10....../s1 |
SMILES |
CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


